molecular formula C8H15NO B6165546 4-(oxetan-2-yl)piperidine CAS No. 1934863-95-2

4-(oxetan-2-yl)piperidine

Cat. No. B6165546
CAS RN: 1934863-95-2
M. Wt: 141.2
InChI Key:
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Description

4-(oxetan-2-yl)piperidine is a chemical compound with the molecular formula C8H15NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of oxetane derivatives, including 4-(oxetan-2-yl)piperidine, has been explored in various studies. One method involves the formation of an oxetane motif from a carbonyl compound through initial formation of an epoxide followed by ring opening . Another approach involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt .


Molecular Structure Analysis

The molecular structure of 4-(oxetan-2-yl)piperidine consists of a piperidine ring attached to an oxetane ring . The piperidine ring is a six-membered ring with one nitrogen atom, while the oxetane ring is a three-membered ring with one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(oxetan-2-yl)piperidine include a predicted boiling point of 216.9±33.0 °C and a predicted density of 1.022±0.06 g/cm3 .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions for the study and application of 4-(oxetan-2-yl)piperidine and related compounds are vast. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(oxetan-2-yl)piperidine can be achieved through a multi-step process involving the formation of the oxetane ring and subsequent functionalization of the piperidine ring.", "Starting Materials": [ "2-chloroethylamine", "2-butanone", "sodium hydride", "2-bromoethyl acetate", "piperidine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "ethanol" ], "Reaction": [ "Step 1: Formation of oxetane ring", "2-chloroethylamine is reacted with 2-butanone in the presence of sodium hydride to form the oxetane ring.", "Step 2: Functionalization of piperidine ring", "2-bromoethyl acetate is reacted with piperidine in the presence of sodium borohydride to form 4-(2-hydroxyethyl)piperidine.", "Step 3: Formation of oxetane-piperidine ring", "4-(2-hydroxyethyl)piperidine is reacted with acetic acid and hydrochloric acid to form the oxetane-piperidine ring.", "Step 4: Final purification", "The crude product is purified using a combination of sodium hydroxide and ethanol in tetrahydrofuran to yield 4-(oxetan-2-yl)piperidine." ] }

CAS RN

1934863-95-2

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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